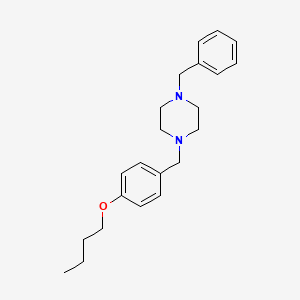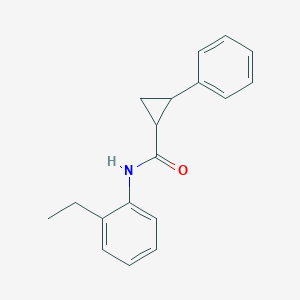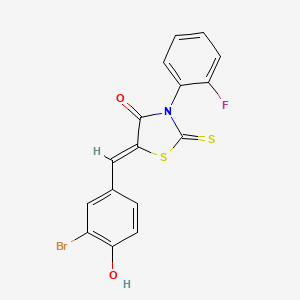
N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, also known as CFPU, is a chemical compound that has gained attention for its potential use in scientific research. CFPU is a urea derivative that has been synthesized through a variety of methods, and has been shown to have pharmacological activity in various studies.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is not fully understood, but it is believed to involve the inhibition of protein kinases and the modulation of various signaling pathways. N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been shown to inhibit the activity of the Akt and ERK pathways, which are involved in cell proliferation and survival. N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has also been shown to modulate the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has also been shown to have antioxidant activity and to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has several advantages for lab experiments, including its high purity and yield, its pharmacological activity, and its relatively low toxicity. However, N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea also has limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, including the exploration of its potential therapeutic applications, the investigation of its mechanism of action, and the development of more efficient synthesis methods. N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea may also be studied in combination with other compounds to enhance its pharmacological activity and reduce its potential for off-target effects. Additionally, the development of more effective delivery methods for N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been achieved through several methods, including the reaction of 4-chloro-2-fluoroaniline with 4,6-dimethyl-2-pyridinecarboxylic acid, followed by the reaction with phosgene and ammonia. Another method involves the reaction of 4-chloro-2-fluoroaniline with 4,6-dimethylpyrimidine-2-carboxylic acid, followed by the reaction with phosgene and ammonia. These methods have been shown to produce N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea with high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In inflammation research, N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(4-chloro-2-fluorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O/c1-8-5-9(2)17-13(6-8)19-14(20)18-12-4-3-10(15)7-11(12)16/h3-7H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYURVYRGCMGYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imino-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5089529.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B5089536.png)

![3-nitro-4-(2-oxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5089564.png)
![9-oxo-N-(3-phenylpropyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5089578.png)
![1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(4-methoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5089582.png)

![2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5089590.png)
![butyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5089602.png)

![1-(3-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089624.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B5089638.png)
